molecular formula C5H7IN2 B1449747 1-Ethyl-5-iodopyrazole CAS No. 1392274-29-1

1-Ethyl-5-iodopyrazole

Cat. No. B1449747
M. Wt: 222.03 g/mol
InChI Key: INTZXERAWGOGMJ-UHFFFAOYSA-N
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Description

1-Ethyl-5-iodopyrazole is a chemical compound with the molecular formula C5H7IN2. Its average mass is 222.027 Da and its monoisotopic mass is 221.965378 Da . It is used for research and development purposes .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1-Ethyl-5-iodopyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-5-iodopyrazole consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole derivatives, including 1-Ethyl-5-iodopyrazole, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .

Scientific Research Applications

Halogenated Fragments in Protein Crystallography

Halogenated pyrazoles, including compounds similar to 1-Ethyl-5-iodopyrazole, have been identified as effective tools in protein crystallography. Their promiscuous binding capabilities enable their use in experimental phase determination through single-wavelength anomalous dispersion (SAD) techniques. This method's cost-effectiveness and safety make these compounds valuable additions to the protein crystallographer’s toolkit (J. Bauman, J. Harrison, E. Arnold, 2016).

Investigating Halogen Bonding

Research on 5-Iodo-1-arylpyrazoles, which are structurally related to 1-Ethyl-5-iodopyrazole, focuses on exploring the significance of halogen bonding in small molecules. By examining various substituents on the aryl ring of pyrazoles, studies have elucidated the role of halogen bonds in the crystallographic landscape of these compounds. Such insights contribute to our understanding of intermolecular interactions critical in drug design and molecular engineering (D. Dumitrescu et al., 2020).

Synthesis of Aminopyrazoles

The synthesis of aminopyrazoles, including pathways involving 1-Ethyl-5-iodopyrazole, serves as a foundational technique in creating pharmacologically active molecules. For instance, the synthesis of 5-Amino-1-hydroxyethylpyrazole demonstrates the efficiency of combining ethyl ethoxymethylenecyanoacetate and hydroxyethylhydrazine, highlighting the method's high yield and purity. This process is crucial for developing new drugs and exploring the chemical space of pyrazole derivatives (Zhang Jian-ping, 2006).

Corrosion Inhibition

Bipyrazolic derivatives, including those structurally akin to 1-Ethyl-5-iodopyrazole, have shown effectiveness as corrosion inhibitors for steel in acidic environments. These compounds act primarily on the cathodic reaction without altering the hydrogen evolution mechanism, highlighting their potential in industrial applications where corrosion resistance is critical (K. Tebbji et al., 2005).

Nitrodeiodination Catalysis

Studies on the nitrodeiodination of iodopyrazoles, related to the chemical transformations of 1-Ethyl-5-iodopyrazole, have showcased the potential of using nitric acid/Faujasite in synthesizing nitropyrazoles. This method provides a safe, rapid, and efficient approach for creating compounds useful in drug development and pharmaceutical applications (P. Ravi, S. P. Tewari, 2013).

Safety And Hazards

The safety data sheet for a similar compound, 4-Iodopyrazole, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use only in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 1-Ethyl-5-iodopyrazole are not mentioned in the search results, the synthesis and properties of pyrazole derivatives continue to be a focus of research due to their applicability and versatility .

properties

IUPAC Name

1-ethyl-5-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-2-8-5(6)3-4-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTZXERAWGOGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-5-iodopyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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